

# A Comparative Guide to DL-Carbidopa/Levodopa Formulations in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For researchers and drug development professionals navigating the landscape of Parkinson's disease therapeutics, understanding the nuances of different **DL-Carbidopa**/Levodopa formulations is critical. This guide provides an objective comparison of key formulations based on data from clinical trials, focusing on pharmacokinetic profiles, efficacy, and safety.

### **Pharmacokinetic and Efficacy Data Summary**

The following tables summarize quantitative data from clinical trials comparing various carbidopa/levodopa formulations.

## Table 1: Pharmacokinetic Properties of Oral Carbidopa/Levodopa Formulations



| Formulation                                            | Time to Peak<br>Concentration<br>(Tmax)                                   | Levodopa<br>Bioavailability<br>(Relative to IR) | Key Pharmacokinetic Characteristics                                                                                                                                                          |
|--------------------------------------------------------|---------------------------------------------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Immediate-Release<br>(IR)                              | ~1 hour[1][2]                                                             | 100%                                            | Rapid onset, but plasma concentrations decline quickly.[1]                                                                                                                                   |
| Controlled-Release<br>(CR)                             | ~2.3 hours[3]                                                             | Similar to IR[3]                                | Slower onset and less predictable absorption compared to IR.                                                                                                                                 |
| Extended-Release<br>(ER) Capsules<br>(Rytary®, IPX066) | Biphasic: initial peak<br>~1 hour, sustained<br>levels[2][4]              | ~70-83.5%[1][4]                                 | Contains immediate and extended-release beads for rapid onset and prolonged duration. Plasma concentrations are sustained above 50% of Cmax for about 4 hours, compared to 1.4 hours for IR. |
| ER Tablets (IPX203)                                    | Not explicitly stated,<br>but designed for<br>longer duration than<br>IR. | Not explicitly stated.                          | Designed to maintain therapeutic concentrations for a longer duration than IR formulations.[1]                                                                                               |
| + Entacapone<br>(Stalevo®)                             | ~1.5 hours[2]                                                             | ~58.8% (for levodopa)<br>[1]                    | Entacapone is a  COMT inhibitor that  extends the half-life of levodopa.                                                                                                                     |
| Orally Disintegrating Tablets (ODT)                    | Faster Tmax<br>compared to IR<br>tablets.                                 | Similar to IR.                                  | Absorbed via the gastrointestinal route, not sublingually.[5]                                                                                                                                |





Accordion Pill® (AP-CD/LD)

Not explicitly stated, designed for gastric retention.

Not explicitly stated.

Gastric-retentive formulation for continuous release and absorption in the upper GI tract.[6]

## Table 2: Efficacy in Reducing "Off" Time and Increasing "On" Time



| Formulation                                      | Key Clinical Trial(s)        | Reduction in "Off"<br>Time                                       | Increase in "Good<br>On" Time                                         |
|--------------------------------------------------|------------------------------|------------------------------------------------------------------|-----------------------------------------------------------------------|
| Immediate-Release<br>(IR)                        | Comparator in various trials | Baseline for comparison                                          | Baseline for comparison                                               |
| Controlled-Release<br>(CR)                       | Multicenter 5-Year<br>Study  | No significant difference compared to IR over 5 years.[7]        | -                                                                     |
| Extended-Release (ER) Capsules (Rytary®, IPX066) | ADVANCE-PD, APEX-<br>PD      | Significantly greater reduction compared to IR (-1.17 hours).[8] | Significantly improved compared to IR.                                |
| ER Tablets (IPX203)                              | RISE-PD                      | Significantly greater reduction compared to IR (-0.48 hours).[1] | Statistically significant improvement compared to IR (0.53 hours).[1] |
| + Entacapone<br>(Stalevo®)                       | European Phase IIIb          | Reduction in fluctuations in over 80% of patients.[9]            | -                                                                     |
| Intestinal Gel<br>(Duopa®)                       | DUOGLOBE                     | Sustained and consistent improvements over two years.[10]        | -                                                                     |
| Inhaled Levodopa<br>(Inbrija®)                   | SPAN-PD                      | Used for "on-demand"<br>treatment of OFF<br>periods.             | Improvement in motor symptoms seen as early as 10 minutes. [11]       |
| Accordion Pill® (AP-CD/LD)                       | Phase II                     | Reduced daily OFF<br>time.[6]                                    | Improved total ON<br>time and good ON<br>time compared to IR.<br>[6]  |

**Table 3: Common Adverse Events** 



| Formulation                                      | Common Adverse Events                                                               |  |
|--------------------------------------------------|-------------------------------------------------------------------------------------|--|
| Immediate-Release (IR)                           | Nausea, dizziness, headache, dyskinesia with long-term use.                         |  |
| Controlled-Release (CR)                          | Similar to IR. Nausea was the most common drug-related effect (20% of patients).[7] |  |
| Extended-Release (ER) Capsules (Rytary®, IPX066) | Nausea, insomnia, falls, dyskinesia.[12][13]                                        |  |
| ER Tablets (IPX203)                              | Nausea, falls, urinary tract infections.[1]                                         |  |
| + Entacapone (Stalevo®)                          | Nausea, dizziness, somnolence, worsening of existing dyskinesia.[14]                |  |
| Inhaled Levodopa (Inbrija®)                      | Cough, upper respiratory tract infection, nausea, discolored sputum.[15]            |  |

## **Experimental Protocols**

Below are summaries of the methodologies for key clinical trials cited in this guide.

## **ADVANCE-PD (IPX066/Rytary®)**

- Objective: To assess the efficacy and safety of extended-release carbidopa-levodopa
   (IPX066) compared to immediate-release (IR) carbidopa-levodopa in Parkinson's disease
   patients with motor fluctuations.[12]
- Study Design: A phase 3, randomized, double-blind, double-dummy study conducted at 68 centers in North America and Europe.[12]
- Patient Population: Patients with Parkinson's disease experiencing at least 2.5 hours of "off-time" per day.
- Procedure: The trial included a 3-week open-label IR dose adjustment period, followed by a 6-week open-label conversion to IPX066. Patients were then randomized to 13 weeks of double-blind treatment with either IPX066 or IR carbidopa-levodopa with matching placebos.
   [12]



 Primary Endpoint: The primary efficacy measure was the change in "off-time" as a percentage of waking hours.[12]

## RISE-PD (IPX203)

- Objective: To evaluate the efficacy and safety of IPX203 versus immediate-release carbidopa-levodopa (IR CD-LD) in Parkinson's disease patients with motor fluctuations.[1]
- Study Design: A 20-week, randomized, double-blind, double-dummy, active-controlled, phase 3 clinical trial conducted at 105 centers in the US and Europe.[16][17]
- Patient Population: Patients with Parkinson's disease taking at least 400 mg of levodopa daily and experiencing an average of 2.5 hours or more of daily "off-time".[16][17]
- Procedure: The study involved a 3-week open-label IR CD-LD dose adjustment, a 4-week open-label conversion to IPX203, and a 13-week double-blind maintenance phase where patients were randomized to either IPX203 or IR CD-LD.[1][16]
- Primary Endpoint: The mean change in daily "good on-time" (on-time without troublesome dyskinesia) from baseline.[16]

### **Sinemet CR Multicenter Trial**

- Objective: To compare controlled-release carbidopa/levodopa (Sinemet CR) with standard immediate-release Sinemet in patients with advanced Parkinson's disease and motor fluctuations.[18]
- Study Design: A multicenter, double-blind, placebo-controlled trial.[6][18]
- Patient Population: 202 patients with advanced Parkinson's disease experiencing motor response fluctuations.[18]
- Primary Endpoint: Reduction in daily "off" time.[18]

# Visualizations Signaling Pathway of Levodopa





Click to download full resolution via product page

Caption: Levodopa metabolism and its mechanism of action in the brain.

## **Experimental Workflow for a Comparative Clinical Trial**





Click to download full resolution via product page

Caption: Generalized workflow of a randomized controlled clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. neurology.org [neurology.org]
- 2. IPX066: a novel carbidopa-levodopa extended-release formulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International (NL-UK) double-blind study of Sinemet CR and standard Sinemet (25/100) in 170 patients with fluctuating Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Treatment with Extended-Release Carbidopa—Levodopa (IPX066) in Early and Advanced Parkinson's Disease: A 9-Month Open-Label Extension Trial | springermedizin.de [springermedizin.de]
- 5. neurology.org [neurology.org]
- 6. Sinemet CR in Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro—In Vivo Comparison of Two Levodopa Dry Powder Products for Inhalation: A Randomized Trial Comparing Inbrija and Levodopa Cyclops PMC [pmc.ncbi.nlm.nih.gov]
- 8. An open multicenter trial of Sinemet CR in levodopa-naive Parkinson's disease patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of end-of-dose wearing-off in parkinson's disease: stalevo (levodopa/carbidopa/entacapone) and levodopa/DDCI given in combination with Comtess/Comtan (entacapone) provide equivalent improvements in symptom control superior to that of traditional levodopa/DDCI treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vjneurology.com [vjneurology.com]
- 11. Learn About INBRIJA® | INBRIJA® (levodopa inhalation powder) [inbrija.com]
- 12. Extended-release carbidopa-levodopa (IPX066) compared with immediate-release carbidopa-levodopa in patients with Parkinson's disease and motor fluctuations: a phase 3 randomised, double-blind trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.lih.lu [researchportal.lih.lu]
- 14. An open-label evaluation of the tolerability and safety of Stalevo (carbidopa, levodopa and entacapone) in Parkinson's disease patients experiencing wearing-off PubMed



[pubmed.ncbi.nlm.nih.gov]

- 15. inbrija.com [inbrija.com]
- 16. researchgate.net [researchgate.net]
- 17. IPX203 vs Immediate-Release Carbidopa-Levodopa for the Treatment of Motor Fluctuations in Parkinson Disease: The RISE-PD Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multicenter controlled study of Sinemet CR vs Sinemet (25/100) in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to DL-Carbidopa/Levodopa Formulations in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023088#clinical-trial-data-comparing-dl-carbidopa-levodopa-formulations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com